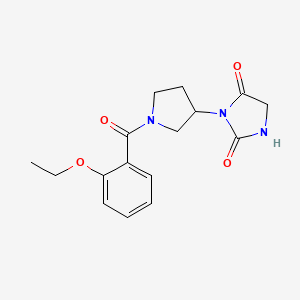
3-(1-(2-Ethoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(2-Ethoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione”, also known as EBI or ethoxybenzoyl-pyrrolidinone-imidazoline, is a white powder. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound has a molecular formula of C16H19N3O4 and a molecular weight of 317.345. It contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The compound is a white powder. Other specific physical and chemical properties were not found in the search results.科学的研究の応用
Hypoglycemic Activity and Drug Development
Molecular Design and Synthesis for Hypoglycemia : A study focused on the design and synthesis of a series of imidazopyridine thiazolidine-2,4-diones, conformationally restricted analogues of the hypoglycemic compound rosiglitazone. These compounds showed significant hypoglycemic activity in genetically diabetic mice, highlighting their potential in diabetes treatment (Oguchi et al., 2000).
Synthesis and Biological Activity for Hypoglycemia and Hypolipidemia : Another research synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in diabetic mice. This study suggests the potential of these compounds in managing diabetes and lipid disorders (Kim et al., 2004).
Chemical Synthesis and Structural Analysis
Synthesis and Spectral Analysis : Research on racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione revealed insights into its synthesis, spectral characteristics, and thermal stability, providing a basis for its potential applications in various fields of chemistry (Prasad et al., 2018).
Cyclocondensation Reactions : Studies on the cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines and other reagents led to the formation of various compounds including imidazolidine-2,4-diones. This research contributes to the understanding of chemical reaction mechanisms and synthesis of novel compounds (Sokolov et al., 2013).
Biological and Pharmaceutical Applications
Antibacterial Activity : A compound structurally similar to the query, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, displayed moderate antibacterial activity against S. aureus and E. coli, suggesting the potential of related compounds in antibacterial applications (Angelov et al., 2023).
DNA Binding Studies : Imidazolidine derivatives, including those structurally related to the query compound, have been studied for their DNA binding affinity. These studies are crucial for understanding the potential therapeutic applications of these compounds, especially in the context of anticancer drugs (Shah et al., 2013).
将来の方向性
特性
IUPAC Name |
3-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-13-6-4-3-5-12(13)15(21)18-8-7-11(10-18)19-14(20)9-17-16(19)22/h3-6,11H,2,7-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGBISOMLGABDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/no-structure.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)
![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867602.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)
![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)
![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2867606.png)